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Compound of Interest

Compound Name: (9R,12aR)-AZD4747

Cat. No.: B11927254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the central

nervous system (CNS) penetration of (9R,12aR)-AZD4747, a potent and selective inhibitor of

the KRASG12C mutant protein. The information compiled herein is based on publicly available

preclinical research, intended to inform researchers, scientists, and drug development

professionals.

Quantitative CNS Penetration Data
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant

of its efficacy in treating CNS malignancies. Preclinical studies for (9R,12aR)-AZD4747 have

demonstrated its capacity for CNS penetration across multiple species. The key metric used to

quantify this is the unbound brain-to-plasma partition coefficient (Kpu,u), which represents the

ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A

higher Kpu,u value is indicative of better CNS penetration.

Species Kp,u,u
Administration
Route

Dosage Reference

Dog 0.7 Not Specified Not Specified [1]

Monkey 1.6 Not Specified Not Specified [1]
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Table 1: In Vivo Unbound Brain-to-Plasma Partition Coefficients (Kp,u,u) of (9R,12aR)-
AZD4747.

In addition to in vivo data, in vitro assays were conducted to assess the interaction of

(9R,12aR)-AZD4747 with key efflux transporters at the blood-brain barrier, namely P-

glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters actively

pump substrates out of the brain, thus limiting CNS penetration. An efflux ratio of ≤2 in these

assays suggests a low potential for being a substrate for these transporters.

Assay System Efflux Ratio (ER) Interpretation Reference

MDCK-MDR1 ≤2
Low potential for P-gp

mediated efflux
[1]

MDCK-BCRP ≤2
Low potential for

BCRP mediated efflux
[1]

Table 2: In Vitro Efflux Transporter Assay Results for (9R,12aR)-AZD4747.

Experimental Protocols
In Vivo Determination of Unbound Brain-to-Plasma
Partition Coefficient (Kp,u,u)
The in vivo Kp,u,u of (9R,12aR)-AZD4747 was determined in preclinical animal models (dogs

and monkeys) to assess its ability to cross the blood-brain barrier.

Objective: To quantify the steady-state unbound concentration of (9R,12aR)-AZD4747 in the

brain relative to the unbound concentration in plasma.

Methodology:

Animal Models: Male beagle dogs and cynomolgus monkeys were used for these studies.

Drug Administration: (9R,12aR)-AZD4747 was administered to achieve steady-state plasma

concentrations. The exact dosing regimen and route of administration were not specified in

the available literature.
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Sample Collection: At steady state, whole blood and brain tissue samples were collected.

Sample Processing:

Blood samples were processed to obtain plasma.

Brain tissue was homogenized.

Equilibrium Dialysis: Both plasma and brain homogenate were subjected to equilibrium

dialysis to determine the unbound fraction of (9R,12aR)-AZD4747 in each matrix.

Bioanalysis: The total concentration of (9R,12aR)-AZD4747 in plasma and brain

homogenate, as well as the unbound concentration after dialysis, were quantified using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Calculation of Kp,u,u: The Kp,u,u was calculated using the following formula:

Kp,u,u = (Unbound concentration in brain) / (Unbound concentration in plasma)

In Vitro Efflux Transporter Assays (MDCK-MDR1 and
MDCK-BCRP)
To investigate the potential of (9R,12aR)-AZD4747 to be a substrate of the P-gp and BCRP

efflux transporters, in vitro assays using Madin-Darby Canine Kidney (MDCK) cells transfected

with the human MDR1 (for P-gp) or BCRP gene were performed.

Objective: To determine if (9R,12aR)-AZD4747 is actively transported by human P-gp or BCRP.

Methodology:

Cell Culture: MDCK-MDR1 and MDCK-BCRP cells were cultured on permeable Transwell®

supports to form a confluent monolayer, mimicking a cellular barrier.

Bidirectional Permeability Assay:

The apparent permeability (Papp) of (9R,12aR)-AZD4747 was measured in two directions:
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Apical to Basolateral (A-B): Represents transport from the "blood" side to the "brain"

side.

Basolateral to Apical (B-A): Represents transport from the "brain" side back to the

"blood" side, indicative of efflux.

(9R,12aR)-AZD4747 was added to the donor chamber (either apical or basolateral) at a

specified concentration.

Samples were taken from the receiver chamber at predetermined time points.

Bioanalysis: The concentration of (9R,12aR)-AZD4747 in the collected samples was

quantified by LC-MS/MS.

Calculation of Efflux Ratio (ER): The ER was calculated as the ratio of the Papp in the B-A

direction to the Papp in the A-B direction:

ER = Papp (B-A) / Papp (A-B)

An ER of ≤2 is generally considered to indicate that the compound is not a significant

substrate of the efflux transporter.

Primate Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) imaging studies in non-human primates were conducted

to visually and quantitatively assess the CNS penetration of (9R,12aR)-AZD4747 in a species

more translationally relevant to humans.

Objective: To confirm and quantify the brain uptake of (9R,12aR)-AZD4747 in a living primate

model.

Methodology:

Radiolabeling: (9R,12aR)-AZD4747 was radiolabeled with a positron-emitting isotope, such

as Carbon-11 ([11C]).

Animal Model: Rhesus or cynomolgus monkeys were used for the PET imaging studies.
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Radiotracer Administration: The radiolabeled [11C]-(9R,12aR)-AZD4747 was administered

intravenously as a bolus.

PET Scanning: Dynamic PET scans of the brain were acquired over a specified period (e.g.,

90-120 minutes) to measure the distribution and kinetics of the radiotracer in the brain.

Arterial Blood Sampling: Concurrent arterial blood samples were taken to measure the

concentration of the radiotracer in the plasma over time, which is necessary for kinetic

modeling.

Image Analysis and Kinetic Modeling:

Regions of interest (ROIs) were drawn on the PET images to quantify radioactivity in

different brain regions.

Kinetic modeling (e.g., using a two-tissue compartment model) was applied to the brain

and plasma data to calculate parameters such as the volume of distribution in the brain

(VT), which is an indicator of brain penetration.

Visualizations
KRASG12C Signaling Pathway and Mechanism of Action
of (9R,12aR)-AZD4747
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates

cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively

active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. (9R,12aR)-
AZD4747 is a covalent inhibitor that specifically targets the mutant cysteine at position 12 of

the KRASG12C protein, locking it in an inactive state.
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Caption: KRASG12C signaling pathway and AZD4747 inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b11927254?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11927254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Preclinical CNS Penetration
Assessment
The preclinical assessment of (9R,12aR)-AZD4747's CNS penetration followed a logical

progression from in vitro to in vivo studies, culminating in primate imaging to provide a high

degree of confidence in its potential for human CNS activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [(9R,12aR)-AZD4747: A Technical Guide to Preclinical
CNS Penetration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11927254#9r-12ar-azd4747-cns-penetration-
preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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